molecular formula C8H5ClF3NO2 B1409598 Methyl 2-chloro-6-(trifluoromethyl)isonicotinate CAS No. 1227594-40-2

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate

Cat. No. B1409598
CAS RN: 1227594-40-2
M. Wt: 239.58 g/mol
InChI Key: PPPKCVBFGSHQKD-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-6-(trifluoromethyl)isonicotinate” is a chemical compound with the CAS Number: 1227594-40-2 . It has a molecular weight of 239.58 and its IUPAC name is methyl 2-chloro-6-(trifluoromethyl)isonicotinate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)13-6(9)3-4/h2-3H,1H3 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored in a refrigerator . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Industrial Applications

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate has been a focus in the field of organic synthesis and industrial chemistry. A notable application involves its use as an intermediate in the synthesis of novel anti-infective agents. The compound's synthesis process emphasizes safety and economy, utilizing trifluoromethylation of an aryl iodide with a cost-effective system. This process is significant for producing large-scale, high-yield batches of the compound, which are crucial for further pharmaceutical development and other industrial applications (Mulder et al., 2013).

Pharmaceutical Research

In pharmaceutical research, Methyl 2-chloro-6-(trifluoromethyl)isonicotinate is explored for its potential in enhancing the bioavailability of certain therapeutic agents. Structural modifications of this compound have shown promising results in cell-based activity, with specific alterations in its molecular structure contributing to improved gastrointestinal permeability and bioavailability, which are critical factors in drug development and effectiveness (Palanki et al., 2000).

Agricultural Applications

The compound is also a subject of interest in agriculture, particularly in pest management. Methyl isonicotinate, a related compound, has been extensively studied for its role as a non-pheromone semiochemical in thrips pest management. This compound demonstrates a behavioral response in thrips, increasing trap capture and showing potential in various management strategies such as mass trapping and lure and kill techniques. These studies underline the compound's relevance in sustainable agriculture and pest control methods (Teulon et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, which advises avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

methyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)13-6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPKCVBFGSHQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-6-(trifluoromethyl)isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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